Phoratoxon

Übersicht

Beschreibung

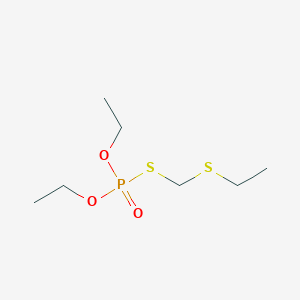

Phoratoxon is an organophosphorus compound with the molecular formula C7H17O3PS2. It is an oxygen analog of phorate, a highly toxic organophosphate insecticide. This compound is known for its potent inhibitory effects on acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system .

Wirkmechanismus

Target of Action

Phoratoxon, also known as Phorate Oxon, is a potent organophosphate insecticide and acaricide . Its primary target is the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is essential for transmitting signals across nerve synapses. By inhibiting acetylcholinesterase, this compound disrupts this process, leading to an accumulation of acetylcholine, which can cause overstimulation of nerves and muscles .

Mode of Action

This compound acts by binding to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine . This results in an excess of acetylcholine in the synaptic cleft, leading to continuous stimulation of the postsynaptic neuron. The overstimulation of the nervous system can lead to a range of symptoms, from twitching and tremors to paralysis and respiratory failure .

Biochemical Pathways

It is known that this compound has a high affinity for phospholipids, suggesting that it may disrupt cell membranes . This disruption could potentially affect a variety of biochemical pathways, particularly those involved in signal transduction and cellular communication.

Result of Action

The primary result of this compound’s action is the overstimulation of the nervous system due to the inhibition of acetylcholinesterase . This can lead to a range of symptoms, including muscle twitching, tremors, paralysis, and in severe cases, respiratory failure . Additionally, this compound’s high affinity for phospholipids suggests that it may disrupt cell membranes, potentially leading to cell damage or death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the toxicity of the plant from which this compound is derived, the American variant of the mistletoe, is dependent on the host tree, as the host tree provides fixed inorganic nitrogen compounds necessary for the mistletoe to synthesize phoratoxins . Furthermore, the state of aggregation of this compound depends on the presence of inorganic phosphate or phospholipids , suggesting that the compound’s action, efficacy, and stability could be influenced by the chemical composition of its environment.

Biochemische Analyse

Biochemical Properties

Phoratoxon is known to interact with various enzymes, proteins, and other biomolecules . It is an amphipathic molecule, a feature frequently found in membrane-binding proteins . This property allows this compound to bind negatively charged phospholipids, facilitating its role in biochemical reactions .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes . It is known to cause cell leakage and cell lysis by interacting with phospholipids . This property has been utilized in studies for cancer treatment, where this compound lyses cancer cells, aiding in their destruction .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has a positive membrane binding site that can bind negatively charged phospholipids . This phospholipid binding site is located between the alpha helix and the beta sheet . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This suggests that the compound’s stability and degradation may be influenced by these factors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in certain metabolic pathways. The main metabolic pathway of this compound in soil, for instance, is the oxidation of this compound to this compound sulfoxide and sulfone

Transport and Distribution

Given its amphipathic nature and ability to bind phospholipids , it is plausible that this compound may interact with certain transporters or binding proteins, influencing its localization or accumulation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phoratoxon can be synthesized through the oxidation of phorate. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent the decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows a similar oxidation process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and the concentration of reactants. The product is then purified through distillation or recrystallization to obtain high-purity this compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Phoratoxon undergoes several types of chemical reactions, including:

Substitution: This compound can undergo nucleophilic substitution reactions where the ethylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Solvents: Dichloromethane, acetonitrile.

Catalysts: Acidic or basic catalysts for hydrolysis reactions.

Major Products

This compound Sulfoxide: Formed through partial oxidation.

This compound Sulfone: Formed through complete oxidation.

Diethyl Phosphate: Formed through hydrolysis.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Pesticide Use

Phoratoxon is primarily used as an insecticide, acaricide, and nematocide in agricultural settings. It acts systemically to control a wide range of pests on crops, particularly in fruit and vegetable production. The effectiveness of this compound in pest management is attributed to its ability to disrupt the nervous system of insects by inhibiting AChE, leading to paralysis and death.

Medical Applications

Cancer Treatment

Recent studies have suggested that phoratoxin, which acts similarly to this compound, may have cytotoxic effects on cancer cells. Research indicates that phoratoxin can cause cell lysis by interacting with cell membranes, potentially enhancing the efficacy of chemotherapy and radiation treatments . However, comprehensive clinical research on this application remains limited.

Toxicological Studies

This compound's potent neurotoxic effects have made it a subject of interest in toxicology research. Case studies involving acute human exposure highlight its lethality and the mechanisms behind its toxicity. For instance, a case report documented a 70-year-old farmer who died from ingesting phorate granules mistaken for food, illustrating the dangers associated with accidental exposure .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Phoratoxon is similar to other organophosphorus compounds such as:

Phorate: The parent compound of this compound, used as an insecticide.

Parathion: Another organophosphate insecticide with a similar mechanism of action.

Malathion: A less toxic organophosphate used in public health for mosquito control.

Uniqueness

This compound is unique due to its high potency as an acetylcholinesterase inhibitor and its specific use in research related to organophosphate poisoning. Its structural analogs, such as this compound sulfoxide and this compound sulfone, also provide valuable insights into the metabolic pathways and detoxification processes of organophosphorus compounds .

Biologische Aktivität

Phoratoxon, the oxon metabolite of the organophosphate pesticide phorate, is recognized for its potent biological activity, primarily as an inhibitor of the enzyme acetylcholinesterase (AChE). This inhibition leads to significant neurotoxic effects, making this compound a compound of considerable concern in toxicology and public health. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its toxic effects through the inhibition of AChE, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (ACh) in the nervous system. When AChE is inhibited, ACh accumulates at synapses, leading to overstimulation of cholinergic receptors. This overstimulation manifests in a range of symptoms from mild (e.g., increased secretions and muscle twitching) to severe (e.g., convulsions and respiratory failure) .

Kinetics of AChE Inhibition

The kinetic parameters for this compound inhibition of AChE have been studied across various species. The inhibition rate constants () for this compound are relatively low compared to other organophosphates, indicating a slower onset of toxicity. For instance, values ranged from to .

Table 1: Kinetic Parameters for this compound Inhibition of AChE

| Species | (Mmin) |

|---|---|

| Human | 4.8 × 10³ |

| Guinea Pig | 1.4 × 10⁴ |

| Rat | Not specified |

Acute Toxicity

This compound is highly toxic, with an oral LD50 value for male rats estimated at 0.88 mg/kg . Case studies highlight its acute toxicity in humans as well:

- Case Study 1 : A 70-year-old farmer ingested this compound and collapsed shortly after. Despite emergency treatment, he died from acute exposure .

- Case Study 2 : Two women mistakenly ingested phorate granules thinking they were food; one died while the other survived after resuscitation .

Chronic Exposure Effects

Chronic exposure to this compound has been linked to various health issues in animal studies. For example, rats exposed to phorate showed significant changes in hematological parameters, including decreased erythrocyte count and increased leukocyte count during early exposure stages . These findings suggest potential long-term health impacts from repeated exposure.

Metabolism and Biotransformation

This compound undergoes metabolic conversion primarily through cytochrome P450 enzymes, resulting in several metabolites including phorate sulfoxide and sulfone. These metabolites also exhibit anticholinesterase activity but are generally less potent than this compound itself .

Table 2: Anticholinesterase Activity of this compound Metabolites

| Compound | Anticholinesterase Activity (p/50) |

|---|---|

| Phorate | 3.17 |

| Phorate Sulfoxide | 3.35 |

| Phorate Sulfone | 5.00 |

| This compound | 5.87 |

| This compound Sulfoxide | 6.76 |

| This compound Sulfone | 7.02 |

Clinical Management and Reactivation Studies

Research has focused on potential treatments for this compound poisoning, particularly the use of oximes to reactivate inhibited AChE. Obidoxime Cl2 has shown the most promise in reactivating AChE inhibited by this compound, outperforming other oximes such as 2-PAM Cl .

Table 3: Reactivation Efficacy of Oximes on PHO-Inhibited AChE

| Oxime | Reactivation Rate Constant () |

|---|---|

| Obidoxime Cl2 | High |

| HI-6 DMS | Low |

| 2-PAM Cl | Moderate |

Eigenschaften

IUPAC Name |

1-[ethoxy(ethylsulfanylmethylsulfanyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O3PS2/c1-4-9-11(8,10-5-2)13-7-12-6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXFZNGITFNSAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037586 | |

| Record name | Phorate oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2600-69-3 | |

| Record name | Phorate oxon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2600-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phoratoxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002600693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phorate oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHORATOXON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSY09QD27V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.